

The Origin of Oligomycin C: A Technical Guide

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Compound of Interest

Compound Name: *Oligomycin C*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the origins, biosynthesis, and isolation of **Oligomycin C**, a potent mitochondrial inhibitor. The information is tailored for professionals in scientific research and drug development, offering detailed experimental protocols and a summary of its biochemical properties.

Discovery and Natural Source

Oligomycin C is a member of the **oligomycin** class of macrolide antibiotics.[1] The oligomycin antibiotic complex was first isolated and characterized in 1954 from a strain of the soil bacterium *Streptomyces diastatochromogenes*. [2][3] While this remains the primary source, various oligomycins have since been isolated from other *Streptomyces* species, including *S. libani* and *S. avermitilis*. [4][5] **Oligomycin C** is considered a minor analog within this complex. [3][6]

Structurally, **Oligomycin C** is a polyketide, featuring a complex 26-membered macrocyclic lactone fused to a bicyclic spiroketal ring system. [2][7] It is also known as 12-Deoxyoligomycin A. [7][8]

Biosynthesis Pathway

The biosynthesis of oligomycins is a complex process orchestrated by a type I modular polyketide synthase (PKS) system. [9] Early biosynthetic studies revealed that the carbon skeleton of oligomycins is assembled from simple precursor molecules, specifically acetate,

butyrate, and propionate.[4] These small carbon compounds are sequentially added and modified by the PKS enzymatic machinery to build the intricate macrolide structure.

The proposed biosynthesis pathway involves the condensation of these precursor units, followed by cyclization to form the characteristic lactone ring.[9][10] Subsequent enzymatic modifications, including hydroxylations and ketoreductions, lead to the final structure of **Oligomycin C**.

Physicochemical and Biological Properties

Oligomycin C is a potent and specific inhibitor of the F_1F_0 -ATP synthase (also known as Complex V) in mitochondria.[3][7] Its mechanism of action involves binding to the F_0 subunit of the enzyme, which functions as a proton channel.[3][4] By blocking this channel, **Oligomycin C** prevents the translocation of protons across the inner mitochondrial membrane, thereby halting the synthesis of ATP via oxidative phosphorylation.[2][3][4] This disruption of cellular energy metabolism is the basis for its potent biological activities, which include antifungal, antitumor, and apoptotic effects.[3][9]

Quantitative Data Summary

Property	Value	Source
CAS Number	11052-72-5	[3][7][11]
Molecular Formula	$C_{45}H_{74}O_{10}$	[3][7][11]
Molecular Weight	775.06 g/mol	[8]
Purity	≥95%	[3][8]
Appearance	White powder / lyophilisate	[3][7]
Solubility	Soluble in ethanol, methanol, DMSO, and DMF. Insoluble in water.	[3][6][7]
Storage Temperature	-20°C	[3][7]

Experimental Protocols

The following protocols are adapted from established methods for the isolation of oligomycins from *Streptomyces* fermentation cultures.

Fermentation of *Streptomyces diastatochromogenes*

This protocol outlines the submerged batch fermentation process for the production of **Oligomycin C**. Optimization of media components and fermentation parameters is critical for achieving high yields.

4.1.1 Media and Culture Conditions

- Seed Culture Medium (ISP Medium 2):
 - Yeast Extract: 4 g/L
 - Malt Extract: 10 g/L
 - D-Glucose: 4 g/L
 - Adjust pH to 7.0 before autoclaving.
- Production Medium (Optimized):
 - Glucose: 40 g/L
 - Corn Starch: 20 g/L
 - Soybean Meal: 25 g/L
 - CaCO₃: 3 g/L
 - Adjust pH to 6.5 before autoclaving.

4.1.2 Fermentation Procedure

- Inoculum Preparation: Inoculate a loopful of a sporulated *Streptomyces diastatochromogenes* culture into a 250 mL flask containing 50 mL of seed culture medium. [\[12\]](#)

- Incubation (Seed): Incubate at 28°C on a rotary shaker at 200-220 rpm for 48 hours.[12]
- Production Culture: Inoculate the production medium with 5% (v/v) of the seed culture. Fermentation should be carried out in baffled flasks at a 1:5 medium-to-flask volume ratio to ensure sufficient aeration.[12]
- Incubation (Production): Incubate the production culture at 28°C on a rotary shaker at 220 rpm for 7-10 days.[12]
- Monitoring: Periodically monitor the fermentation broth for **Oligomycin C** production using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[12]

Extraction and Purification of Oligomycin C

This protocol details the extraction and purification of **Oligomycin C** from the fermentation broth.

4.2.1 Materials

- Fermentation broth
- Ethyl acetate
- Methanol
- Hexane
- Centrifuge
- Rotary evaporator
- Silica gel (60-120 mesh) for column chromatography
- HPLC system with a C18 column

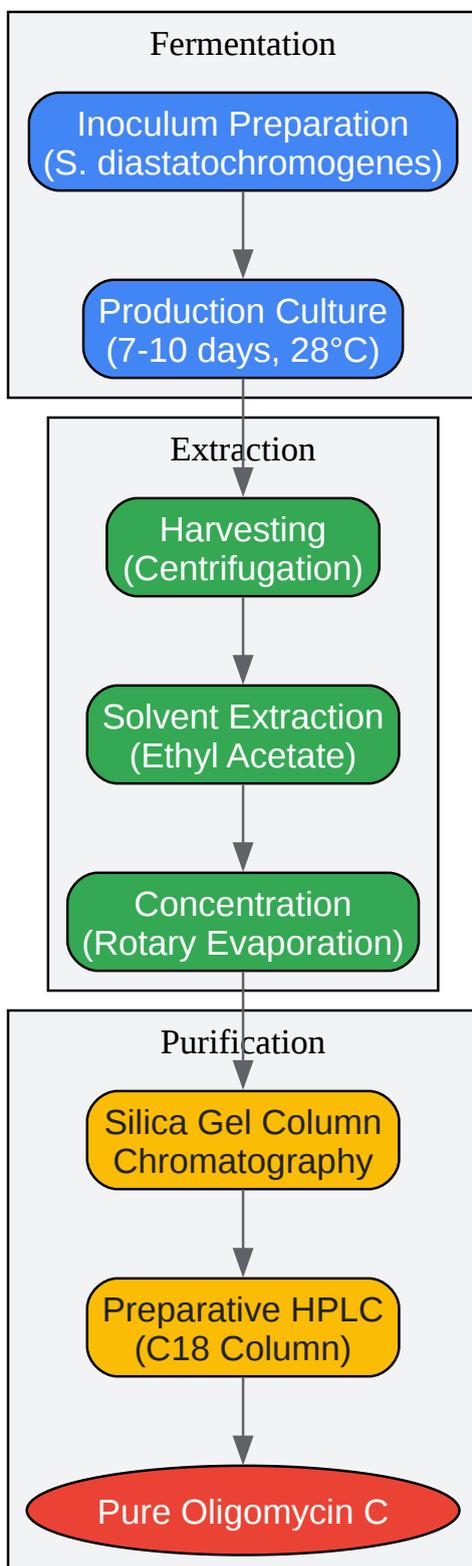
4.2.2 Procedure

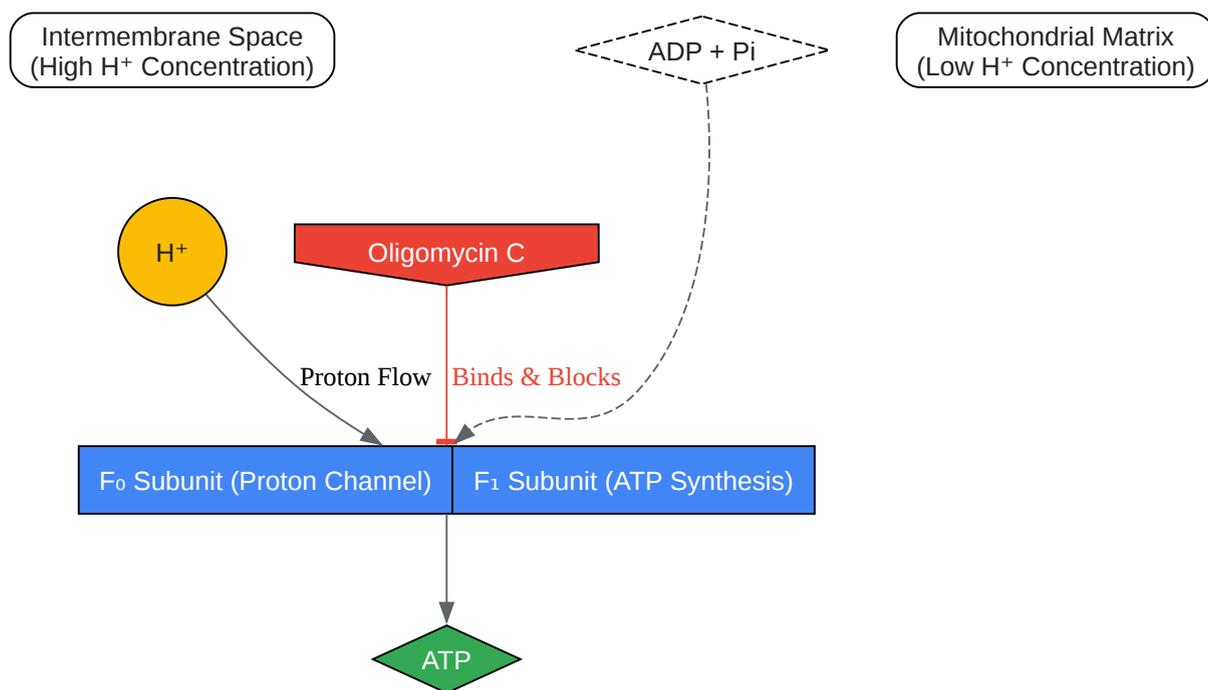
- Harvesting: After the fermentation period, centrifuge the culture broth at 10,000 rpm for 20 minutes to separate the mycelium from the supernatant.[12]

- Solvent Extraction: Extract the supernatant twice with an equal volume of ethyl acetate. Combine the organic phases.[\[12\]](#)
- Concentration: Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator to obtain a crude oily residue.
- Silica Gel Column Chromatography:
 - Dissolve the crude extract in a minimal amount of methanol and load it onto a silica gel column pre-equilibrated with hexane.[\[12\]](#)
 - Elute the column with a stepwise gradient of hexane and ethyl acetate, gradually increasing the polarity (e.g., 90:10, 80:20, 70:30, v/v).[\[12\]](#)
 - Collect fractions and monitor them by Thin-Layer Chromatography (TLC) or analytical HPLC to identify those containing **Oligomycin C**.[\[12\]](#)
- Preparative HPLC:
 - Pool the fractions containing **Oligomycin C** and concentrate them.[\[12\]](#)
 - Further purify the concentrated sample using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure **Oligomycin C**.

Visualizations

Workflow and Mechanism Diagrams





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